
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride is a chemical compound that features a cyclopropane ring attached to a 3-methylimidazole moiety
准备方法
The synthesis of 1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylimidazole with cyclopropanamine in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
科学研究应用
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
1-(3-Methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride can be compared with other imidazole-containing compounds, such as:
1-Methylimidazole: Similar in structure but lacks the cyclopropane ring, making it less sterically hindered and potentially less reactive in certain reactions.
4-Methylimidazole: Another imidazole derivative with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the 3-methylimidazole moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
1-(3-methylimidazol-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-9-4-6(10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H |
InChI 键 |
XKKLUEAVSGAULD-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC=C1C2(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
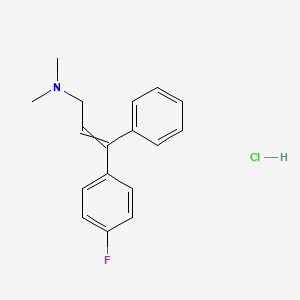

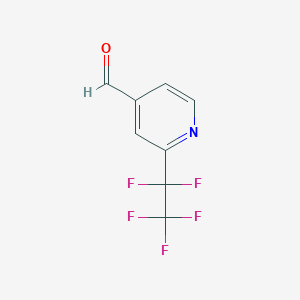
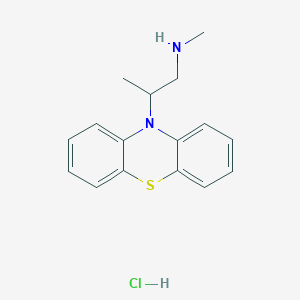
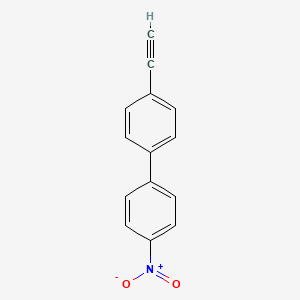
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
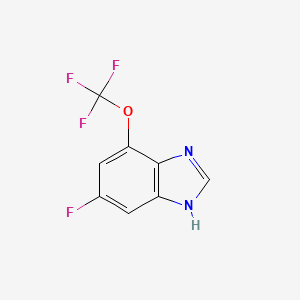
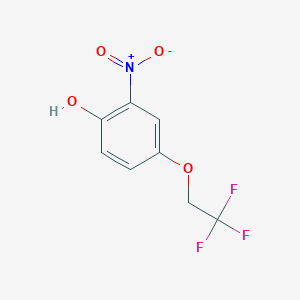
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
